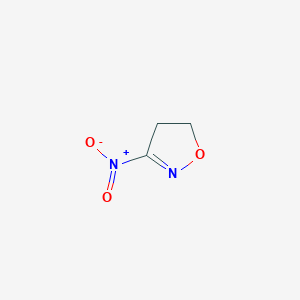

3-硝基-4,5-二氢异恶唑

描述

Synthesis Analysis

The synthesis of 4,5-dihydroisoxazoles, including derivatives such as 3-Nitro-4,5-dihydroisoxazole, can be achieved through the condensation of primary nitro compounds with alkenes using a copper/base catalytic system. This method demonstrates the catalytic effect of copper(II) salts, which accelerates the reaction rates compared to organic catalysis by tertiary amines. The synthesis process involves specific conditions, including the presence of a copper(II) catalyst, to facilitate the condensation reaction and produce the desired isoxazole derivatives efficiently (Cecchi, De Sarlo, & Machetti, 2008).

Molecular Structure Analysis

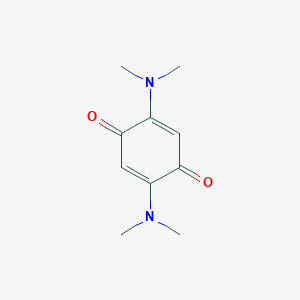

The molecular structure of 3-Nitro-4,5-dihydroisoxazole and related compounds has been characterized using various analytical techniques. These include mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and X-ray single crystal diffraction analysis. These techniques provide detailed information about the molecular geometry, electronic structure, and the spatial arrangement of atoms within the compound. For instance, the crystal structure analysis of related nitro-substituted compounds reveals their orthorhombic system and specific space group, contributing to understanding the structural characteristics of 3-Nitro-4,5-dihydroisoxazole derivatives (Li, Liu, & Pang, 2012).

Chemical Reactions and Properties

3-Nitro-4,5-dihydroisoxazole and its derivatives participate in various chemical reactions, highlighting their reactivity and potential as synthetic intermediates. For example, these compounds undergo nitration, condensation, and cycloaddition reactions, demonstrating their versatility in organic synthesis. The presence of the nitro group significantly affects their reactivity, allowing for the functionalization of the isoxazole ring and the formation of complex molecular structures (Vasilenko et al., 2019).

科学研究应用

Synthesis of Nitroisoxazoles and Their Hydrogenated Analogs

- Scientific Field : Organic Chemistry

- Application Summary : 3-Nitro-4,5-dihydroisoxazole is used in the synthesis of nitroisoxazoles and their hydrogenated analogs via [3+2] cycloaddition reactions .

- Methods of Application : The synthesis of these structures can be realized by different pathways. The most general approach is the [3+2] cycloaddition (32CA) reactions with the participation of unsaturated nitro compounds .

- Results : The 32CA processes are realized with the 100% atomic economy and under relatively mild conditions as well as with good selectivity .

Synthesis of 3-Furanyl-4,5-Dihydroisoxazole Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : 3-Nitro-4,5-dihydroisoxazole is used in the synthesis of 3,5-disubstituted 4,5-dihydroisoxazoles with antimicrobial activity .

- Methods of Application : These compounds were obtained from nitrile oxide cycloaddition derived from 2-furaldehyde and 5-nitro-2-furaldehyde to different dipolarophiles (acrylamide, ethyl acrylate and styrene) .

- Results : The manuscript describes the synthesis of five different 3,5-disubstituted 4,5-dihydroisoxazoles .

Synthesis of Nitroisoxazoles and 4,5-Dihydronitroisoxazoles

- Scientific Field : Organic Chemistry

- Application Summary : 3-Nitro-4,5-dihydroisoxazole is used in the synthesis of nitroisoxazoles and 4,5-dihydronitroisoxazoles .

- Methods of Application : The synthesis of these structures can be realized by different pathways. The most general approach is the [3+2] cycloaddition (32CA) reactions with the participation of unsaturated nitro compounds .

- Results : The 32CA processes are realized with the 100% atomic economy and under relatively mild conditions as well as with good selectivity .

Preparation of 3-Nitro-Substituted 4,5-Dihydroisoxazole Molecular System

- Scientific Field : Organic Chemistry

- Application Summary : 3-Nitro-4,5-dihydroisoxazole is used in the preparation of the 3-nitro-substituted 4,5-dihydroisoxazole molecular system .

- Methods of Application : The preparation of the 3-nitro-substituted 4,5-dihydroisoxazole molecular system is possible via 32CA of 3-nitro-4-hydroxyisoxazoline N-oxide to methylidenecyclooctane .

- Results : Under the reaction conditions, the primary product is converted into 3-nitro spirocyclic dihydroisoxazole molecular platform .

Synthesis of Nitroisoxazoles and 4,5-Dihydronitroisoxazoles

- Scientific Field : Organic Chemistry

- Application Summary : 3-Nitro-4,5-dihydroisoxazole is used in the synthesis of nitroisoxazoles and 4,5-dihydronitroisoxazoles .

- Methods of Application : The synthesis of these structures can be realized by different pathways. The most general approach is the [3+2] cycloaddition (32CA) reactions with the participation of unsaturated nitro compounds .

- Results : The 32CA processes are realized with the 100% atomic economy and under relatively mild conditions as well as with good selectivity .

Preparation of 3-Nitro-Substituted 4,5-Dihydroisoxazole Molecular System

- Scientific Field : Organic Chemistry

- Application Summary : 3-Nitro-4,5-dihydroisoxazole is used in the preparation of the 3-nitro-substituted 4,5-dihydroisoxazole molecular system .

- Methods of Application : The preparation of the 3-nitro-substituted 4,5-dihydroisoxazole molecular system is possible via 32CA of 3-nitro-4-hydroxyisoxazoline N-oxide to methylidenecyclooctane .

- Results : Under the reaction conditions, the primary product is converted into 3-nitro spirocyclic dihydroisoxazole molecular platform .

未来方向

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their significance, it is always imperative to develop new eco-friendly synthetic strategies . This includes the potential application of metal-free synthetic routes for the synthesis of isoxazoles .

属性

IUPAC Name |

3-nitro-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O3/c6-5(7)3-1-2-8-4-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCSVYLFCWALFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00149903 | |

| Record name | 4,5-Dihydro-3-nitroisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-4,5-dihydroisoxazole | |

CAS RN |

1121-14-8 | |

| Record name | 3-Nitro-4,5-dihydroisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-3-nitroisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1121-14-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dihydro-3-nitroisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.2]octane-1,4-diol](/img/structure/B73494.png)

![Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]](/img/structure/B73502.png)